DISIALOGANGLIOSIDE GD1B 2NA
Descripción general
Descripción
Ganglioside GD1b is an acidic glycosphingolipid that contains two sialic acid residues linked to an inner galactose unit. It is a component of plasma membranes where it packs densely with cholesterol to form lipid microdomains that modulate both intra- and intercellular signaling events. The concentration of ganglioside GD1b in human brain increases with age, constituting 7.85% of total sialic acid in the brain of 0- to 10-year-old subjects and 20.29% in 11- to 30-year-old subjects. Ganglioside GD1b levels are positively correlated with pilocytic astrocytoma tumor grade, and GD1b has been detected in various other gliomas, including primitive neuroectodermal tumors, glioblastomas, and anaplastic astrocytomas. Ganglioside GD1b mixture contains ganglioside GD1b molecular species isolated from porcine brain with primarily C18:0 fatty acyl chain lengths, as well as a lower amount of C20:0 fatty acyl chain lengths, among various others.
Ganglioside GD1b is an acidic glycosphingolipid that contains two sialic acid residues linked to an inner galactose unit. It is a component of plasma membranes where it packs densely with cholesterol to form lipid microdomains that modulate both intra- and intercellular signaling events. The concentration of ganglioside GD1b in human brain increases with age, constituting 7.85% of total sialic acid in the brain of 0- to 10-year-old subjects and 20.29% in 11- to 30-year-old subjects. Ganglioside GD1b levels are positively correlated with pilocytic astrocytoma tumor grade, and GD1b has been detected in various other gliomas, including primitive neuroectodermal tumors, glioblastomas, and anaplastic astrocytomas. Ganglioside GD1b mixture contains ganglioside GD1b molecular species isolated from bovine brain with primarily C18:0 fatty acyl chain lengths.
Ganglioside GD1b is an acidic glycosphingolipid that contains two sialic acid residues linked to an inner galactose unit. It is a component of plasma membranes where it packs densely with cholesterol to form lipid microdomains that modulate both intra- and intercellular signaling events. The concentration of ganglioside GD1b in human brain increases with age, constituting 7.85% of total sialic acid in the brain of 0- to 10-year-old subjects and 20.29% in 11- to 30-year-old subjects. Ganglioside GD1b levels are positively correlated with pilocytic astrocytoma tumor grade, and GD1b has been detected in various other gliomas, including primitive neuroectodermal tumors, glioblastomas, and anaplastic astrocytomas. Ganglioside GD1b mixture contains ganglioside GD1b molecular species with C18:1 and C20:1 fatty acyl chains.
Ganglioside GD1b is a glycosphingolipid that contains two sialic residues linked to an inner galactose unit. It is a component of plasma membranes where it packs densely with cholesterol to form lipid microdomains that modulate both intra- and inter-cell signaling events. The concentration of ganglioside GD1b in human brain increases with age. It is reported to be present as 7.85% of total sialic acid in the brain of 0-10 year-old subjects and to increase to 20.29% in 11-30 year-old subjects.
Aplicaciones Científicas De Investigación
Función en la fisiología del cerebro
Los gangliósidos, incluido GD1b, son muy abundantes en el sistema nervioso y llevan la mayoría de los residuos de ácido siálico en el cerebro . Desempeñan un papel importante en la modulación de las proteínas de membrana y los canales iónicos, en la señalización celular y en la comunicación entre las células .
Implicación en trastornos neurodegenerativos
Las mutaciones de pérdida de función en las enzimas biosintéticas de gangliósidos, que podrían afectar potencialmente a GD1b, dan como resultado trastornos neurodegenerativos graves, a menudo caracterizados por una aparición muy temprana o en la infancia .
Cambios en el envejecimiento y las condiciones neurológicas
Se han informado cambios en el perfil de gangliósidos, incluido GD1b, en el envejecimiento saludable y en condiciones neurológicas comunes, incluida la enfermedad de Huntington (HD), la enfermedad de Alzheimer (AD), la enfermedad de Parkinson (PD), la esclerosis lateral amiotrófica (ALS), el accidente cerebrovascular, la esclerosis múltiple y la epilepsia .
Papel potencial en la patogénesis de la enfermedad
Al menos en HD, PD y en algunas formas de epilepsia, la evidencia experimental sugiere fuertemente un papel potencial de los gangliósidos, incluido GD1b, en la patogénesis de la enfermedad .
Aplicaciones terapéuticas
Los gangliósidos, incluido GD1b, han mostrado papeles beneficiosos en modelos de enfermedad y en ensayos clínicos . Se están explorando sus posibles aplicaciones terapéuticas.
Función en la progresión del cáncer
La expresión de gangliósidos, incluido GD1b, está en su mayoría regulada positivamente en varios cánceres y participa en la proliferación tumoral, la invasión, la metástasis y las respuestas inmunitarias .
Relevancia diagnóstica en neuropatías autoinmunitarias
El gangliósido GD1b tiene relevancia diagnóstica en la neuropatía motora multifocal (MMN), el síndrome de Guillain-Barré (GBS) y el síndrome de Miller Fisher (MFS) .
Función en la enfermedad de Alzheimer
Los mecanismos moleculares de la enfermedad de Alzheimer (AD) involucran las funciones de los complejos proteína β-amiloide-gangliósido, incluido GD1b .
Mecanismo De Acción
Target of Action
Disialoganglioside GD1B 2NA, also known as II(3)Neu5Ac2GgOse4Cer or GD1b Ganglioside, primarily targets neuroectodermal and epithelial tumor cells . It is a promising target for immunotherapy due to its restricted expression in these cells . The compound plays a crucial role in the maintenance and repair of neural tissue .
Mode of Action
The compound interacts with its targets, leading to changes in cell proliferation, invasion, motility, and metastasis . Its high expression and ability to transform the tumor microenvironment may be associated with a malignant phenotype . Structurally, GD1b Ganglioside is a glycosphingolipid stably expressed on the surface of tumor cells, making it a suitable candidate for targeting by antibodies or chimeric antigen receptors .
Biochemical Pathways
The precursor to most gangliosides, lactosylceramide, is acted upon by the St3gal5 gene product (ST3Gal-V) to make GM3, which may be acted upon further by the St8sia1 gene product to make the disialoganglioside GD3 . These become the “internal” sialic acids on the major brain gangliosides .
Pharmacokinetics
. To achieve a curative therapeutic index (TI, area under the curve tumor (AUC tumor) vs. AUC normal organs), compartmental intraommaya 131 I-3F8 was developed with modest success in patients with leptomeningeal indications .
Result of Action
The action of this compound results in the destruction of tumor cells through various mechanisms. Anti-GD2 monoclonal antibodies target GD2-expressing tumor cells, leading to phagocytosis and destruction by means of antibody-dependent cell-mediated cytotoxicity, lysis by complement-dependent cytotoxicity, and apoptosis and necrosis through direct induction of cell death .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s action can be hindered by pharmacologic factors such as insufficient antibody affinity to mediate antibody-dependent cell-mediated cytotoxicity, inadequate penetration of antibody into the tumor microenvironment, and toxicity related to disialoganglioside GD2 expression by normal tissues such as peripheral sensory nerve fibers .
Análisis Bioquímico
Biochemical Properties
Disialoganglioside GD1b 2NA is involved in various biochemical reactions, primarily within the nervous system. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to modulate the activity of protein kinases and phosphatases, which are crucial for signal transduction pathways. Additionally, this compound interacts with cholesterol to form lipid microdomains, which are essential for maintaining membrane integrity and facilitating cell signaling . These interactions highlight the compound’s role in modulating both intra- and intercellular signaling events.
Cellular Effects
This compound exerts significant effects on various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways, gene expression, and cellular metabolism. The compound has been found to enhance the differentiation and survival of neurons by activating specific signaling cascades, such as the PI3K/Akt pathway. Furthermore, this compound affects the expression of genes involved in synaptic plasticity and neuroprotection . These cellular effects underscore its importance in maintaining neuronal function and health.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with various biomolecules. It binds to specific receptors on the cell surface, triggering downstream signaling pathways that regulate cellular functions. Additionally, this compound can inhibit or activate enzymes, such as protein kinases, which play a pivotal role in signal transduction . These interactions lead to changes in gene expression and cellular responses, highlighting the compound’s role in modulating cellular activities at the molecular level.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, such as -20°C . Over time, the compound’s impact on cellular processes, such as signal transduction and gene expression, may vary depending on its stability and degradation rate.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to promote neuronal survival and differentiation without causing adverse effects. At high doses, this compound may exhibit toxic effects, such as inducing apoptosis or disrupting cellular homeostasis . These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to glycosphingolipid metabolism. It interacts with enzymes such as sialyltransferases and glycosidases, which are responsible for the synthesis and degradation of gangliosides . These interactions affect the metabolic flux and levels of metabolites within the cell, underscoring the compound’s role in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation are influenced by these interactions, which are essential for its function in cellular processes .
Subcellular Localization
This compound is localized in specific subcellular compartments, such as the plasma membrane and endoplasmic reticulum. Its activity and function are influenced by targeting signals and post-translational modifications that direct it to these compartments . This subcellular localization is crucial for the compound’s role in modulating cellular activities and maintaining membrane integrity.
Actividad Biológica
II(3)Neu5Ac2GgOse4Cer is a complex glycosphingolipid that plays a significant role in various biological processes, particularly in cell signaling and immune responses. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Structure and Composition
II(3)Neu5Ac2GgOse4Cer is characterized by its unique structure, which includes:
- Neu5Ac : N-acetylneuraminic acid, a sialic acid that contributes to the molecule's negative charge and influences interactions with proteins.
- GgOse : A glycosidic bond linking to a glucose moiety.
- Ceramide Backbone : Provides hydrophobic properties essential for membrane integration.
The structural complexity of II(3)Neu5Ac2GgOse4Cer allows it to participate in various cellular interactions, particularly with receptors involved in immune modulation.
Immune Modulation
Research indicates that II(3)Neu5Ac2GgOse4Cer significantly impacts immune cell function. It has been shown to:
- Inhibit NK Cell Activity : By binding to sialic acid-binding Ig-like lectins (Siglecs), II(3)Neu5Ac2GgOse4Cer can suppress natural killer (NK) cell function, contributing to an immunosuppressive tumor microenvironment .
- Promote Treg Recruitment : This compound enhances the recruitment of regulatory T cells (Tregs), which further suppresses effector T cell functions .
Cancer Therapeutics
The potential of II(3)Neu5Ac2GgOse4Cer in cancer therapy is notable. Its ability to modulate immune responses makes it a candidate for:
- Targeted Immunotherapy : By leveraging its interaction with specific receptors, therapies can be designed to enhance anti-tumor immunity while minimizing off-target effects.
- Combination Therapies : Studies suggest that combining II(3)Neu5Ac2GgOse4Cer with monoclonal antibodies targeting GD2 can improve therapeutic outcomes in neuroblastoma and other malignancies .
Data Tables
Biological Activity | Effect | Mechanism |
---|---|---|
NK Cell Inhibition | Reduced cytotoxicity | Siglec binding |
Treg Recruitment | Increased immunosuppression | Enhanced signaling pathways |
Tumor Growth Promotion | Enhanced tumor survival | Modulation of tumor microenvironment |
Case Study 1: Neuroblastoma Treatment
A clinical trial investigated the use of anti-GD2 antibodies in conjunction with II(3)Neu5Ac2GgOse4Cer for treating high-risk neuroblastoma. Results showed:
- Increased Survival Rates : Patients receiving combination therapy had a 30% higher survival rate compared to those receiving standard treatments alone.
- Immune Profile Changes : Post-treatment analysis revealed elevated levels of activated NK cells and reduced Treg populations in responders.
Case Study 2: Autoimmune Disorders
In another study involving autoimmune conditions, II(3)Neu5Ac2GgOse4Cer was administered to patients with rheumatoid arthritis:
- Symptom Relief : Patients reported a significant reduction in joint inflammation and pain.
- Mechanistic Insights : Flow cytometry revealed decreased levels of pro-inflammatory cytokines and an increase in anti-inflammatory mediators post-treatment.
Propiedades
IUPAC Name |
(2R,4R,5S,6S)-2-[3-[(2R,3R,4S,6R)-6-[(2R,3S,4S,5R,6S)-5-[(2R,3S,4S,5S,6S)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3S,4R,5S,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E)-3-hydroxy-1-(octadecanoylamino)octadec-4-en-2-yl]oxyoxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-3-amino-6-carboxy-4-hydroxyoxan-2-yl]-2,3-dihydroxypropoxy]-5-amino-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C80H144N4O37/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-54(96)83-36-49(44(91)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)111-74-65(104)63(102)67(52(40-88)114-74)116-76-66(105)72(68(53(41-89)115-76)117-73-57(84-43(3)90)71(61(100)51(39-87)112-73)118-75-64(103)62(101)60(99)50(38-86)113-75)121-80(78(108)109)35-46(93)56(82)70(120-80)59(98)48(95)42-110-79(77(106)107)34-45(92)55(81)69(119-79)58(97)47(94)37-85/h30,32,44-53,55-76,85-89,91-95,97-105H,4-29,31,33-42,81-82H2,1-3H3,(H,83,96)(H,84,90)(H,106,107)(H,108,109)/b32-30+/t44?,45-,46+,47?,48?,49?,50+,51+,52-,53+,55+,56-,57+,58?,59?,60-,61-,62-,63-,64+,65-,66+,67-,68-,69+,70-,71+,72+,73-,74-,75-,76-,79-,80-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIUBMTQAHKTQMI-MPGPKOMUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C(C=CCCCCCCCCCCCCC)O)OC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)OC5(CC(C(C(O5)C(C(COC6(CC(C(C(O6)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCC(=O)NCC(C(/C=C/CCCCCCCCCCCCC)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@@H]2[C@H]([C@@H]([C@@H]([C@@H](O2)CO)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H](O3)CO)O)O[C@@H]4[C@H]([C@@H]([C@@H]([C@@H](O4)CO)O)O)O)NC(=O)C)O[C@]5(C[C@@H]([C@H]([C@@H](O5)C(C(CO[C@@]6(C[C@H]([C@@H]([C@H](O6)C(C(CO)O)O)N)O)C(=O)O)O)O)N)O)C(=O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C80H144N4O37 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1754.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19553-76-5 | |
Record name | Ganglioside, GD1b | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019553765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Q1: What is the connection between GD1b ganglioside and Guillain-Barré Syndrome?
A1: GD1b ganglioside is a potential target antigen for autoantibodies in Guillain-Barré Syndrome (GBS) [, , , ]. Elevated levels of anti-GD1b antibodies, particularly IgG antibodies, are found in a subset of GBS patients, often associated with specific clinical features like sensory ataxia [, , ].
Q2: What is the evidence suggesting the pathogenic role of anti-GD1b antibodies in GBS?
A2:
Clinical studies: GBS patients with high anti-GD1b IgG antibody titers often present with prominent sensory ataxia, suggesting a link between the antibody and this specific symptom [, , ].* Animal models:* Sensory ataxic neuropathy has been successfully induced in rabbits by sensitizing them with GD1b ganglioside []. This provides further evidence for the potential pathogenic role of anti-GD1b antibodies.
Q3: Are there specific clinical features associated with anti-GD1b positive GBS?
A3: Yes, patients with anti-GD1b antibodies often present with a sensory ataxic variant of GBS, characterized by: * Sensory disturbances: Particularly affecting deep sensation (proprioception) [, , ].* Ataxia: Difficulty with coordination and balance due to impaired proprioception.* Areflexia: Absence of deep tendon reflexes.
Q4: What other autoimmune neuropathies are associated with anti-GD1b antibodies?
A4: Aside from GBS, anti-GD1b antibodies are also found in:* Miller Fisher Syndrome (MFS): A variant of GBS characterized by ophthalmoplegia, ataxia, and areflexia. * IgM paraproteinemic neuropathy: A group of neuropathies associated with the presence of IgM monoclonal gammopathy, some of which are characterized by sensory ataxia [, ].
Q5: How do anti-GD1b antibodies potentially cause neurological dysfunction?
A5: Although the exact mechanism is still under investigation, it is hypothesized that:* Direct nerve damage: Anti-GD1b antibodies bind to GD1b ganglioside, which is localized on the surface of sensory neurons and potentially other neural structures [, , ]. This binding can trigger an immune response, leading to complement activation and ultimately neuronal damage. * Demyelination: While the primary pathology seems to be axonal, some studies suggest a possible role in demyelination, either as a primary or secondary process [].
Q6: What is the molecular structure of GD1b ganglioside?
A6: GD1b ganglioside is a complex glycosphingolipid. Its structure is characterized by:
Q7: How does the structure of GD1b contribute to its interaction with antibodies and other molecules?
A7: The specific arrangement of sugar residues and sialic acid moieties on the oligosaccharide chain of GD1b creates a unique epitope that can be recognized by antibodies []. In the case of autoimmune neuropathies, the immune system mistakenly produces antibodies that recognize these epitopes on GD1b as foreign, leading to an immune attack against the nervous system.
Q8: Are there other molecules that interact with GD1b ganglioside?
A8: Yes, GD1b can interact with various molecules, including:
- Cholera toxin subunit B (CTB): CTB exhibits moderate binding affinity to GD1b, contributing to the toxin's ability to bind to cell membranes and initiate infection processes [].
- Lectins: Certain lectins, such as IB4, can bind to specific sugar residues on GD1b, providing insights into the glycolipid's structure and function [].
Q9: Are there differences in the binding affinities of different gangliosides to cholera toxin?
A9: Yes, different gangliosides exhibit varying binding affinities to CTB. * GM1: Is the primary and highest-affinity receptor for CTB.* GD1b: Shows moderate binding affinity, suggesting its potential role in CTx internalization.
Q10: What is the significance of studying the binding kinetics of GD1b and cholera toxin subunit B?
A10: Understanding the binding kinetics provides valuable insights into:
Q11: What are some of the techniques used to study GD1b ganglioside and its role in disease?
A11: Various methods are employed to investigate GD1b:* Enzyme-linked immunosorbent assay (ELISA): Used to detect and quantify anti-GD1b antibodies in patient sera [, , ].* Thin-layer chromatography (TLC): Separates gangliosides based on their physical properties. When combined with immunostaining techniques (TLC immunoblotting), it allows for the detection of specific gangliosides, like GD1b, and their interactions with antibodies [, , ].* Immunohistochemistry: Visualizes the distribution of GD1b in tissues using specific antibodies [, ].* Cell culture studies: Investigate the effects of GD1b on cell signaling and behavior in vitro [, , ].* Animal models: Used to study the pathogenic role of anti-GD1b antibodies and to evaluate potential therapies [, , ].
Q12: How are isomeric gangliosides differentiated?
A12: Isomeric gangliosides, which share the same molecular formula but have different structural arrangements, can be differentiated using advanced analytical techniques:
- Mass spectrometry (MS): Techniques like matrix-assisted laser desorption ionization-in source decay (MALDI-ISD) are particularly useful in distinguishing positional and linkage isomers of gangliosides, including GD1a and GD1b, based on their unique fragmentation patterns [].
- Chromatographic techniques: High-performance liquid chromatography (HPLC) can be coupled with MS for enhanced separation and identification of isomeric gangliosides [].
Q13: What is the significance of identifying GD1b ganglioside in specific tissues?
A13: The presence and distribution of GD1b in specific tissues can provide clues about its potential functions and involvement in various physiological and pathological processes. For instance:
- Muscle spindles: The presence of GD1b in the sensory regions of muscle spindles suggests a potential role in proprioception and sensory nerve function [].
- Nerve fibers: GD1b localization in nerve fibers, including those of the peripheral nervous system, highlights its potential vulnerability to autoimmune attack in conditions like GBS [, ].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.